molecular formula C7H5NO B131617 3-Ethynylpyridin-4-ol CAS No. 142503-07-9

3-Ethynylpyridin-4-ol

Cat. No. B131617
CAS RN: 142503-07-9
M. Wt: 119.12 g/mol
InChI Key: KPSWCTSXCGEKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethynylpyridin-4-ol (3-EP) is an organic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound is a derivative of pyridine and contains an ethynyl group attached to the fourth carbon atom of the pyridine ring.

Scientific Research Applications

3-Ethynylpyridin-4-ol has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3-Ethynylpyridin-4-ol has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.
In materials science, 3-Ethynylpyridin-4-ol has been used as a building block for the synthesis of novel organic materials such as metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and drug delivery.
In organic synthesis, 3-Ethynylpyridin-4-ol has been used as a versatile building block for the synthesis of various bioactive compounds such as pyridine derivatives, indoles, and benzimidazoles.

Mechanism of Action

The mechanism of action of 3-Ethynylpyridin-4-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. 3-Ethynylpyridin-4-ol has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression.
Biochemical and Physiological Effects:
3-Ethynylpyridin-4-ol has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Ethynylpyridin-4-ol in lab experiments is its versatility as a building block for the synthesis of various bioactive compounds. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of using 3-Ethynylpyridin-4-ol is its potential toxicity. It has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 3-Ethynylpyridin-4-ol. One direction is the development of novel organic materials based on 3-Ethynylpyridin-4-ol for various applications such as gas storage, catalysis, and drug delivery. Another direction is the further investigation of the mechanism of action of 3-Ethynylpyridin-4-ol and its potential use as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. Additionally, the development of new synthesis methods for 3-Ethynylpyridin-4-ol and its derivatives may lead to the discovery of new bioactive compounds with potential applications in various fields.

Synthesis Methods

The synthesis of 3-Ethynylpyridin-4-ol involves the reaction of 4-pyridone with ethynylmagnesium bromide in the presence of a palladium catalyst. This reaction results in the formation of 3-Ethynylpyridin-4-ol as the primary product. The yield of 3-Ethynylpyridin-4-ol can be increased by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration.

properties

IUPAC Name

3-ethynyl-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c1-2-6-5-8-4-3-7(6)9/h1,3-5H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSWCTSXCGEKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CNC=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565907
Record name 3-Ethynylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

142503-07-9
Record name 3-Ethynylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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